Cas no 1049127-39-0 (4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid)

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
- 4-AMINO-8-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID
- BB_SC-8979
- MolPort-007-984-774
- STK933574
- VS-11110
- SB70564
- DTXSID80656509
- 1049127-39-0
- BBL032261
- 4-amino-8-(trifluoromethyl)quinoline-3-carboxylicacid
- AFLZKGMZZBXNDQ-UHFFFAOYSA-N
- MFCD12827505
- AKOS002337240
- ZRB12739
-
- MDL: MFCD12827505
- Inchi: InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18)
- InChI Key: AFLZKGMZZBXNDQ-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N
Computed Properties
- Exact Mass: 256.04596196g/mol
- Monoisotopic Mass: 256.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2Ų
- XLogP3: 2.5
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB265682-5 g |
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; . |
1049127-39-0 | 5g |
€365.50 | 2023-04-26 | ||
abcr | AB265682-1 g |
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; . |
1049127-39-0 | 1g |
€128.10 | 2023-04-26 | ||
TRC | A630958-50mg |
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic Acid |
1049127-39-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | A630958-500mg |
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic Acid |
1049127-39-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
abcr | AB265682-5g |
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; . |
1049127-39-0 | 5g |
€381.90 | 2025-03-19 | ||
abcr | AB265682-10g |
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; . |
1049127-39-0 | 10g |
€586.00 | 2025-03-19 | ||
1PlusChem | 1P0098RD-5g |
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid |
1049127-39-0 | 95% | 5g |
$240.00 | 2023-12-26 | |
A2B Chem LLC | AE30457-1g |
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid |
1049127-39-0 | 95% | 1g |
$61.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237987-1g |
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid |
1049127-39-0 | 95% | 1g |
$125 | 2024-06-07 | |
eNovation Chemicals LLC | Y1237987-1g |
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid |
1049127-39-0 | 95% | 1g |
$125 | 2025-02-21 |
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Comprehensive Overview of 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 1049127-39-0)
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 1049127-39-0) is a high-value quinoline derivative widely recognized for its versatile applications in pharmaceutical research and organic synthesis. This compound belongs to the heterocyclic carboxylic acid family, characterized by its unique trifluoromethyl substitution and amino functional group, which enhance its reactivity and biological relevance. Researchers and industry professionals frequently search for "quinoline-based building blocks" or "trifluoromethylated bioactive compounds," reflecting its growing importance in drug discovery.
The structural features of 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid make it a critical intermediate in designing small-molecule inhibitors and fluorescence probes. Recent trends in medicinal chemistry highlight the demand for "CF3-substituted quinolines" due to their improved metabolic stability and binding affinity. This aligns with the rising interest in "targeted cancer therapies" and "kinase inhibitor development," where such compounds play a pivotal role. Its carboxylic acid moiety further enables facile derivatization, catering to combinatorial chemistry workflows.
From a synthetic perspective, CAS 1049127-39-0 is often explored in "cross-coupling reactions" and "amide bond formation," as evidenced by its frequent mention in patents related to "anticancer agents" and "antimicrobial scaffolds." The trifluoromethyl group contributes to lipophilicity, a property highly sought after in optimizing drug-like molecules. Notably, queries like "how to modify quinoline core structures" or "applications of fluorinated heterocycles" dominate academic discussions, underscoring this compound's relevance.
Beyond pharmaceuticals, 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid finds utility in material science, particularly in developing organic semiconductors and coordination polymers. Its conjugated system and electron-withdrawing CF3 group make it suitable for "optoelectronic materials"—a hot topic in renewable energy research. SEO-driven searches such as "quinolines in OLEDs" or "fluorinated compounds for energy storage" further validate its interdisciplinary appeal.
Quality control and scalability are key concerns for users sourcing CAS 1049127-39-0. Analytical techniques like HPLC and NMR ensure purity, while "green synthesis routes for quinoline derivatives" gain traction among environmentally conscious researchers. Regulatory-compliant documentation, including COA (Certificate of Analysis), is essential for industrial procurement, addressing common queries like "suppliers of high-purity trifluoromethyl quinolines."
In summary, 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid exemplifies innovation at the intersection of chemistry and life sciences. Its adaptability to diverse applications—from "precision medicine" to "smart materials"—positions it as a compound of enduring scientific and commercial value. Ongoing research into "structure-activity relationships (SAR)" and "sustainable synthetic methods" will likely expand its utility further.
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